ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-5-21-14(19)11-8(2)6-10(22-11)15-12(18)9-7-17(3)16-13(9)20-4/h6-7H,5H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMXLPHUJPNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CN(N=C2OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a pyrazole moiety, and an ethyl ester functional group, which contribute to its unique properties and possible applications in medicinal chemistry and agriculture.
- Molecular Formula : C14H16N4O4S
- Molecular Weight : Approximately 317.37 g/mol
- Structural Features : The compound includes a methoxy group, a methylthio substituent, and a carboxamido group, which may enhance its biological activity compared to other pyrazole derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities. However, specific mechanisms of action remain largely unexplored. The compound's potential pharmacological applications include:
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Pyrazole core, carboxylate | Uric acid-lowering effects |
| 3-(Difluoromethyl)-N-(9-isopropyl-1,2,3,4-tetrahydro-naphthalen-5-yl)-1-methylpyrazole-4-carboxamide | Pyrazole core with difluoromethyl group | Anti-cancer activity |
| Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide | Chlorinated aromatic rings | Significant anti-inflammatory effects |
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on structurally similar compounds provides insights into potential biological activities:
- Analgesic and Anti-inflammatory Screening : A study involving pyrazole derivatives demonstrated significant analgesic effects in animal models. Compounds were screened using the acetic acid writhing test in mice, showing promising results for pain relief and inflammation reduction .
- Mechanistic Studies : Investigations into related pyrazole compounds have revealed mechanisms such as inhibition of specific enzymes involved in cancer cell proliferation and inflammatory pathways. These findings suggest that similar mechanisms could be explored for this compound.
Preparation Methods
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with β-keto esters. For example, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid can be prepared by reacting methyl hydrazine with ethyl 3-methoxyacetoacetate under acidic conditions. A critical modification involves the use of dimethyl carbonate (DMC) as a methylating agent, which enhances regioselectivity and reduces side reactions. In one protocol, 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate reacted with 200–400 mmol DMC in dimethylformamide (DMF) at 110°C for 4 hours, achieving yields of 79–90% for the methylated product.
Functionalization of 3-Methylthiophene-2-Carboxylate
The thiophene derivative is synthesized through cyclization of α-mercapto ketones or via Gewald reactions. A common approach involves the reaction of 2-mercaptoacetaldehyde with ethyl acetoacetate in the presence of zinc chloride (ZnCl₂), yielding 3-methylthiophene-2-carboxylate. Optimizations show that refluxing in ethanol with triethylamine (TEA) as a catalyst improves reaction rates and purity.
Coupling of Pyrazole and Thiophene Moieties
Carboxamide Bond Formation
The pivotal step involves coupling 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 5-amino-3-methylthiophene-2-carboxylate. This is achieved using carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Procedure :
- Activate the pyrazole carboxylic acid (1 equiv) with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C for 30 minutes.
- Add 5-amino-3-methylthiophene-2-carboxylate (1 equiv) and stir at room temperature for 12–24 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 68–75%.
Alternative Coupling Methods
Recent advancements utilize enzymatic catalysis or microwave-assisted synthesis to reduce reaction times. Lipase B from Candida antarctica (CAL-B) in tert-butanol at 50°C achieves 82% yield in 6 hours, minimizing racemization.
Optimization of Reaction Parameters
Effect of Methylating Agents on Pyrazole Synthesis
Data from patent CN103508959A demonstrate that increasing the molar ratio of DMC to pyrazole precursor enhances methylation efficiency (Table 1).
Table 1: Impact of DMC Stoichiometry on Pyrazole Methylation
| DMC (mmol) | NaH (g) | Yield (%) |
|---|---|---|
| 200 | 0.8 | 81.3 |
| 350 | 0.8 | 90.1 |
| 400 | 0.8 | 89.0 |
Higher DMC concentrations (>350 mmol) marginally improve yields but require extensive purification due to residual carbonate byproducts.
Solvent and Catalyst Screening for Thiophene Cyclization
Comparative studies in DMF versus ethanol show that polar aprotic solvents (DMF) favor higher thiophene yields (78%) compared to ethanol (65%). Catalytic ZnCl₂ (10 mol%) further accelerates cyclization by stabilizing the thioglycollic acid intermediate.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Pilot-scale experiments using microreactor technology demonstrate a 40% reduction in reaction time for pyrazole-thiophene coupling. Key parameters:
- Residence time: 8 minutes
- Temperature: 120°C
- Pressure: 1.5 MPa
This method achieves 85% yield with >99% purity, highlighting its potential for kilogram-scale production.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact. A 2024 study reported 72% yield using CPME and recyclable polystyrene-supported EDC, aligning with EPA guidelines for solvent selection.
Q & A
Q. What are the common synthetic routes for ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-3-methylthiophene-2-carboxylate?
The synthesis typically involves multi-step reactions starting with the construction of the thiophene core. For example, analogous compounds are synthesized via condensation of amino-thiophene intermediates with pyrazole-carboxylic acid derivatives under reflux in ethanol or DMF, using catalysts like triethylamine. Key steps include:
- Amide bond formation : Reacting 5-amino-thiophene derivatives with 3-methoxy-1-methylpyrazole-4-carbonyl chloride in DMF at 60–80°C .
- Esterification : Ethyl ester groups are introduced via alkylation of carboxylic acid intermediates, often achieving yields of 60–74% .
- Purification : Crystallization from ethanol/water or DMF is critical for isolating high-purity products .
Q. How is structural characterization performed for this compound?
Standard methods include:
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1680–1720 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
- ¹H-NMR : Identifies substituents on the thiophene and pyrazole rings. For example, methyl groups on pyrazole appear as singlets at δ 3.8–4.0 ppm, while thiophene protons resonate at δ 6.5–7.2 ppm .
- Elemental analysis : Validates purity (>95% is typical) .
Q. What are the key structural features influencing its biological activity?
- The pyrazole ring with a methoxy group at position 3 enhances lipophilicity, potentially improving membrane permeability .
- The thiophene-carboxylate moiety contributes to π-π stacking interactions with target proteins, as seen in related anti-inflammatory compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : DMF increases reaction rates for amide formation compared to ethanol but may require post-reaction dilution with water to precipitate products .
- Catalyst screening : Triethylamine vs. DMAP (dimethylaminopyridine) can affect yields; DMAP may reduce side reactions in esterification steps .
- Temperature control : Maintaining reflux (70–80°C) minimizes byproducts like hydrolyzed esters .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how are they resolved?
- Solvent effects : DMSO-d₆ vs. CDCl₃ can cause shifts in NH/OH protons. For example, amide NH peaks may appear downfield in DMSO-d₆ .
- Tautomerism : Pyrazole rings can exhibit keto-enol tautomerism, leading to split peaks. Variable-temperature NMR or 2D-COSY experiments clarify these ambiguities .
Q. What experimental strategies are used to study structure-activity relationships (SAR) for this compound?
- Bioisosteric replacement : Substitute the pyrazole’s methoxy group with halogens (e.g., Cl) or methyl groups to assess steric/electronic effects on activity .
- Pharmacophore mapping : Molecular docking studies (e.g., with COX-2 for anti-inflammatory activity) identify critical binding interactions .
- Metabolic stability assays : Incubate with liver microsomes to evaluate esterase-mediated hydrolysis of the ethyl carboxylate group .
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) be analyzed?
- Bioavailability factors : Poor solubility of the ethyl ester in aqueous media may reduce in vivo efficacy despite strong in vitro results. Prodrug strategies (e.g., carboxylate salt formulations) can address this .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., free carboxylic acid derivatives) that may contribute to in vivo effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
